molecular formula C34H39NO14S B589130 3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester) CAS No. 250662-47-6

3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester)

Cat. No. B589130
CAS RN: 250662-47-6
M. Wt: 717.739
InChI Key: IRRYQXHQELBFIE-PEKHPVOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Demethyl Thiocolchicine 2-O-(2,3,4-Tri-O-acetyl-|A-D-glucuronide Methyl Ester) is a potent derivative of thiocolchicine . Thiocolchicine is a natural compound derived from the Colchicum autumnale plant . This compound exhibits anti-cancer properties by inhibiting microtubule formation, consequently disrupting cell division .


Molecular Structure Analysis

The molecular formula of this compound is C34H39NO14S . Its IUPAC name is methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate.

Scientific Research Applications

Biotransformation and Synthesis

  • Biotransformation of Colchicinoids : A study detailed the efficient biotransformation of thiocolchicine into thiocolchicoside, a therapy for muscle-skeletal system diseases, by Bacillus megaterium. This biotransformation offers a green and direct method, avoiding toxic chemicals and yielding pharmaceutical-grade thiocolchicoside. This process has been industrialized, highlighting its significance in pharmaceutical manufacturing (Ponzone et al., 2014).

  • Chemo-enzymatic Synthesis : An improved chemo-enzymatic method has been developed for synthesizing a series of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives. This method showcases the chemoselective removal of protecting groups, offering a more efficient synthesis pathway for such compounds (Baba & Yoshioka, 2007).

Antitumor Activity

  • Antitubulin Effects : Research comparing natural Colchicum alkaloids with thio isosters revealed that thio ethers, including 3-demethylthiodemecolcine derived from 3-demethylthiocolchicine, exhibited higher potency as tubulin polymerization inhibitors and showed significant antitumor effects in models. This underlines the therapeutic potential of these compounds in cancer treatment (Muzaffar et al., 1990).

properties

IUPAC Name

methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36)/t22-,29+,30+,31+,32-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRYQXHQELBFIE-PEKHPVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747477
Record name (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate

CAS RN

250662-47-6
Record name (7S)-7-Acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-3-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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